Epopromycin B

Cytotoxicity B16 melanoma IC50

Plant biologists studying cellulose biosynthesis face a critical gap: generic proteasome inhibitors like Epoxomicin yield irrelevant data in plant models. Epopromycin B (CAS 153540-56-8) is the validated cellulose biosynthesis inhibitor for this application. • Inhibits cellulose biosynthesis in lettuce protoplasts & Arabidopsis; MOA distinct from Diclobenil, Isoxaben & Thaxtomin A • Potent B16 melanoma cytotoxicity (IC50 0.003 µg/mL) • Total synthesis established; SAR-amenable scaffold for agrochemical lead optimization • Custom synthesis available; inquire for batch quantities & lead times

Molecular Formula C21H38N2O6
Molecular Weight 414.5 g/mol
Cat. No. B1251944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpopromycin B
Synonymsepopromycin B
Molecular FormulaC21H38N2O6
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO
InChIInChI=1S/C21H38N2O6/c1-14(2)8-6-5-7-9-18(26)22-17(11-24)20(28)23-16(10-15(3)4)19(27)21(12-25)13-29-21/h14-17,24-25H,5-13H2,1-4H3,(H,22,26)(H,23,28)/t16-,17-,21?/m0/s1
InChIKeyDXOXZURUMIOSAK-MVWJYJSVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epopromycin B: Cellulose Biosynthesis Inhibitor and Cytotoxin


Epopromycin B is a natural product antibiotic produced by Streptomyces sp. NK04000, characterized by a beta-hydroxy ketone moiety and a molecular weight of 414.5 g/mol [1][2]. Unlike its structural relatives that target the proteasome, Epopromycin B demonstrates a distinct primary mechanism: inhibition of plant protoplast cell wall (cellulose) biosynthesis, making it a specialized tool for agrochemical and plant biology research [3]. It also exhibits potent in vitro cytotoxicity against B16 melanoma cells .

Cellulose biosynthesis inhibition studies in plant protoplasts
Cytotoxicity screening in B16 melanoma cell models

Epopromycin B: Irreplaceable Dual Bioactivity


Epopromycin B occupies a unique niche defined by its dual activity: inhibition of cellulose biosynthesis and cytotoxicity against melanoma cells . Its close analog, Epopromycin A, shares a similar cytotoxic IC50 value (0.003 µg/mL) [1], but the specific structural differences that govern cellulose biosynthesis inhibition potency and selectivity remain poorly characterized [2]. More critically, substituting with a proteasome inhibitor like Epoxomicin, despite a shared epoxyketone pharmacophore, would completely alter the experimental outcome due to a fundamentally different primary mechanism of action—targeting the proteasome versus cellulose synthase [3]. Therefore, generic substitution risks invalidating results in plant biology or mode-of-action studies.

  • Epopromycin A may show divergent cellulose biosynthesis inhibition despite comparable cytotoxicity endpoint
  • Proteasome inhibitors (e.g., Epoxomicin) target a different primary mechanism, invalidating plant biology endpoints

Epopromycin B: Quantitative Evidence of Differentiation


Cytotoxicity Equivalence with Epopromycin A

Epopromycin B exhibits potent cytotoxicity against B16 melanoma cells with an IC50 of 0.003 µg/mL. Its close structural analog, Epopromycin A, shows an identical IC50 of 0.003 µg/mL in the same assay [1]. This indicates that, for this specific endpoint, both epopromycins are functionally equivalent.

Cytotoxicity vs. Epopromycin A
Head-to-head
IC50 0.003 µg/mL for both
Supports assay endpoint equivalence for B16 cytotoxicity
Data from vendor datasheets; confirm in individual assay
Cytotoxicity B16 melanoma IC50

Divergent Mechanism: Cellulose vs. Proteasome Inhibition

Epopromycin B is a known inhibitor of cellulose biosynthesis, a mechanism that underlies its herbicidal activity [1][2]. In contrast, compounds like Epoxomicin and Eponemycin, despite sharing an α',β'-epoxyketone pharmacophore, act as specific proteasome inhibitors [3][4]. No quantitative comparison exists for these disparate pathways, but the qualitative difference is critical.

Primary Target Comparison
Class-level
Cellulose biosynthesis inhibition
Mechanism mismatch; proteasome inhibitors invalidate plant endpoints
Qualitative difference; no shared quantitative metric
Cellulose biosynthesis Proteasome Mechanism of action

Distinct Mode of Action vs. Thaxtomin A

Both Epopromycin and Thaxtomin A are natural product inhibitors of cellulose biosynthesis (CBIs). However, studies using Arabidopsis thaliana mutants resistant to Thaxtomin A and Isoxaben indicate that Epopromycin's mode of action is similar but not identical to these CBIs, and is distinct from that of Diclobenil [1]. The specific molecular targets differ, though the exact site for Epopromycin remains unknown.

MOA vs. Thaxtomin A
Class-level
Similar but not identical MOA to Thaxtomin A; distinct from Diclobenil
Supports selection for novel CBI mechanism studies
Based on Arabidopsis mutant resistance profiling; target site not confirmed
Cellulose biosynthesis inhibitor Mode of action Arabidopsis

Synthetic Accessibility for Cellulose Inhibition SAR

The total synthesis of (+)-Epopromycin B was established with the specific goal of enabling a 'multiparallel fashion' synthesis of unnatural analogues for cellulose biosynthesis inhibition studies [1]. During this work, the absolute configuration of (+)-Epopromycin B was definitively determined [1]. This synthetic tractability positions Epopromycin B as a validated scaffold for medicinal chemistry and SAR exploration, a feature not yet established for all natural CBI leads.

Synthetic Accessibility
Reported
Total synthesis achieved; absolute configuration determined
Scaffold ready for multiparallel analogue synthesis
Enables SAR studies for cellulose biosynthesis inhibitors
Total synthesis Analogue SAR

Epopromycin B: Plant Biology & Drug Discovery Applications


Mechanistic Studies of Cellulose Biosynthesis

Epopromycin B is the compound of choice for studying cellulose biosynthesis inhibition in plant models like lettuce protoplasts or Arabidopsis thaliana. Its distinct mode of action, which is similar but not identical to Thaxtomin A and Isoxaben, allows researchers to probe novel aspects of the cellulose synthase complex or resistance mechanisms [1]. Using a proteasome inhibitor in this context would be scientifically irrelevant, making Epopromycin B essential for this line of inquiry.

Herbicide Lead Discovery & Resistance Studies

Given its herbicidal activity stemming from cellulose biosynthesis inhibition, Epopromycin B serves as a valuable natural product lead in agrochemical research. The established total synthesis and ability to generate analogues in a multiparallel fashion [2] enable structure-activity relationship (SAR) studies to optimize potency or overcome resistance. Its distinct MOA from Diclobenil also makes it a tool for understanding and managing herbicide resistance [1].

Cytotoxicity Screening in Cancer Research

Epopromycin B can be used in cytotoxicity assays against B16 melanoma cells, where it exhibits a potent IC50 of 0.003 µg/mL . However, procurement decisions for this application should be based on availability and cost relative to its equipotent analog, Epopromycin A [3]. Researchers must also account for its primary cellulose biosynthesis activity, which may confound results in whole-organism or complex co-culture models.

Scaffold for Proteasome-Independent Anticancer Agents

The unique structure of Epopromycin B, which directs it toward cellulose biosynthesis rather than the proteasome, makes it a compelling scaffold for developing anticancer agents with a novel mechanism of action. The availability of a short, efficient total synthesis [2] empowers medicinal chemistry teams to explore this chemical space and potentially identify leads that circumvent resistance to proteasome inhibitors like Carfilzomib.

Application
Selection Property
Validation Focus
Plant cell wall biosynthesis studies
Cellulose biosynthesis inhibition specificity
Resistance mechanism profiling
Agrochemical lead discovery
Synthetic tractability for analogue generation
Structure-activity relationship in CBI models
Cancer cell-model studies
Cytotoxicity endpoint comparability
Cell viability endpoint reproducibility
Proteasome-independent scaffold research
Cellulose biosynthesis-targeting pharmacophore
Selectivity profile against proteasome inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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